molecular formula C26H22N2O2S2 B15041657 Ethyl 4-(biphenyl-4-yl)-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate

Ethyl 4-(biphenyl-4-yl)-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate

Cat. No.: B15041657
M. Wt: 458.6 g/mol
InChI Key: UDBAWMGUFIMCGV-UHFFFAOYSA-N
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Description

ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[(PHENYLCARBAMOTHIOYL)AMINO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[(PHENYLCARBAMOTHIOYL)AMINO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[(PHENYLCARBAMOTHIOYL)AMINO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[(PHENYLCARBAMOTHIOYL)AMINO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[(PHENYLCARBAMOTHIOYL)AMINO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[(PHENYLCARBAMOTHIOYL)AMINO]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of a biphenyl group, a thiophene ring, and a phenylcarbamothioyl moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H22N2O2S2

Molecular Weight

458.6 g/mol

IUPAC Name

ethyl 2-(phenylcarbamothioylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C26H22N2O2S2/c1-2-30-25(29)23-22(20-15-13-19(14-16-20)18-9-5-3-6-10-18)17-32-24(23)28-26(31)27-21-11-7-4-8-12-21/h3-17H,2H2,1H3,(H2,27,28,31)

InChI Key

UDBAWMGUFIMCGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=S)NC4=CC=CC=C4

Origin of Product

United States

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